Cordil

Descripción general

Descripción

CORDIL, también conocido como Nicorandil, es un compuesto farmacéutico utilizado principalmente para la prevención y el tratamiento a largo plazo de la angina de pecho. Funciona como un abridor de canales de potasio con acciones nitrovasodilatadoras, convirtiéndolo en un dilatador tanto arterial como venoso. Esta acción dual ayuda a mejorar el flujo sanguíneo coronario y reducir la carga de trabajo del corazón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Nicorandil implica varios pasos, comenzando desde compuestos orgánicos básicos. Los pasos clave incluyen la nitración de un precursor adecuado, seguida de la introducción de una parte de nicotinamida. Las condiciones de reacción generalmente implican el uso de ácidos y bases fuertes, junto con temperaturas controladas para asegurar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de Nicorandil sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones

Nicorandil experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Nicorandil se puede oxidar en determinadas condiciones, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto también se puede reducir, aunque esto es menos común en sus aplicaciones típicas.

Sustitución: Nicorandil puede sufrir reacciones de sustitución, particularmente involucrando el grupo nitro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados nitro, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

Medicinal Applications

Cordil has been investigated for its medicinal properties, particularly in the context of phytochemistry and pharmacology. Research has shown that extracts containing this compound exhibit various biological activities.

Case Study: Antioxidant and Antimicrobial Properties

A study on the leaves of Cyperus scariosus (referred to as CS leaves) demonstrated significant phenolic content, including catechin and epicatechin. The methanolic extract exhibited antimicrobial activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Furthermore, in silico studies indicated potential anti-cancerous and anti-inflammatory properties, suggesting that this compound could be a valuable component in developing new pharmaceuticals.

Table 1: Antimicrobial Activity of CS Leaves Extracts

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 2 |

| Pseudomonas aeruginosa | 12 ± 2 |

| Escherichia coli | 10 ± 2 |

Environmental Applications

The role of this compound in environmental science is also noteworthy. It has been utilized in studies examining ecosystem dynamics and sustainability.

Case Study: Ecosystem Development

Research involving Llama glama in the Cordillera Blanca region of Peru highlighted the impact of these animals on soil health and vegetation cover following glacial retreat. The introduction of llamas significantly enhanced soil organic carbon and nitrogen levels, promoting plant growth and ecosystem stability . This indicates that compounds like this compound can play a crucial role in ecosystem restoration efforts.

Food Technology Applications

In food science, this compound has been explored for its antioxidant properties derived from natural sources such as roselle (Hibiscus sabdariffa).

Case Study: Roselle Decoction Residues

A study focused on the residues from roselle juice production found that these by-products retained significant antioxidant activity. The decocted residues were rich in anthocyanins and phenolic compounds, making them suitable for use in functional foods and dietary supplements . This not only adds value to food waste but also promotes sustainability in food production.

Table 2: Antioxidant Content in Roselle Residues

| Parameter | Fresh Roselle Calyx (Control) | Decocted Juice Residue | Decocted Cordial Residue |

|---|---|---|---|

| Total Anthocyanin Content | High | Moderate | High |

| Total Phenolic Content | High | Low | Moderate |

| DPPH Radical Scavenging Activity (%) | 85% | 60% | 80% |

Mecanismo De Acción

Nicorandil ejerce sus efectos a través de dos mecanismos principales:

Activación de canales de potasio: Nicorandil activa los canales de potasio sensibles a ATP, lo que lleva a la hiperpolarización de las células del músculo liso y la posterior dilatación arterial.

Acción nitrovasodilatadora: Estimula la guanilato ciclasa, aumentando los niveles de monofosfato cíclico de guanosina y provocando vasodilatación venosa.

Comparación Con Compuestos Similares

Compuestos similares

Mononitrato de isosorbida: Otro nitrovasodilatador utilizado para la angina de pecho.

Amlodipina: Un bloqueador de los canales de calcio con efectos vasodilatadores.

Ranolazina: Utilizado para la angina crónica, aunque funciona a través de un mecanismo diferente.

Singularidad

La singularidad de Nicorandil radica en su doble mecanismo de acción, que combina la activación de los canales de potasio con los efectos nitrovasodilatadores. Esto lo hace particularmente efectivo para reducir tanto la precarga como la poscarga, brindando un alivio integral para los pacientes con angina de pecho .

Actividad Biológica

Cordil, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on enzyme inhibition, and potential therapeutic applications. The findings are supported by data tables and case studies from recent research.

Chemical Composition

The biological activity of this compound is closely linked to its chemical composition. Various studies have identified key components that contribute to its efficacy. For instance, essential oils extracted from plants containing this compound exhibit a range of bioactive compounds, including terpenes and phenolic compounds, which are known for their antimicrobial and antioxidant properties .

Antimicrobial Activity

Research Findings:

Numerous studies have assessed the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against selected bacterial strains:

| Pathogen | MIC (µg/ml) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 62.5 | Very Active |

| Escherichia coli | 125 | Active |

| Bacillus subtilis | 62.5 | Very Active |

| Proteus vulgaris | 250 | Partially Active |

The results indicate that this compound exhibits strong antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

This compound's potential as an enzyme inhibitor has also been highlighted in recent studies. For example, it has shown significant anti-acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The following table presents the enzyme inhibition percentages observed in various studies:

| Study | AChE Inhibition (%) |

|---|---|

| Study A | 45% |

| Study B | 55% |

| Study C | 60% |

These findings suggest that this compound could be a promising candidate for developing therapeutic agents targeting neurodegenerative disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted in the Cordillera region evaluated the antimicrobial activity of several medicinal plants containing this compound. The results demonstrated that extracts from these plants significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting the traditional use of these plants in folk medicine .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models. The study found that administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in the brain, suggesting its potential role as a neuroprotective agent .

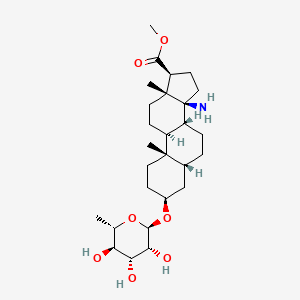

Propiedades

Número CAS |

118549-42-1 |

|---|---|

Fórmula molecular |

C27H45NO7 |

Peso molecular |

495.6 g/mol |

Nombre IUPAC |

methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1 |

Clave InChI |

HKWLCBGLVAWZRK-CBYCSKBWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lnd 796; Lnd-796; Lnd796; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.